molecular formula C30H50O2 B14015472 2-Hydroxylanost-1-en-3-one CAS No. 6593-16-4

2-Hydroxylanost-1-en-3-one

Cat. No.: B14015472
CAS No.: 6593-16-4
M. Wt: 442.7 g/mol
InChI Key: QAQKWKVHHXVJIX-UHFFFAOYSA-N
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Description

2-Hydroxylanost-1-en-3-one is a lanosterol derivative, a type of triterpenoid compound Lanosterol derivatives are known for their significant roles in biological processes, particularly in the biosynthesis of steroids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxylanost-1-en-3-one typically involves the reduction of 3β-acetoxylanost-8-en-7-one. This reduction can be achieved using lithium in liquid ammonia, followed by catalytic reduction . Another method involves the hydrogenation of 3β-acetoxylanost-8-en-7-one to produce 3β-hydroxylanost-8-en-32-al, which can then be further processed to obtain this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned reduction and hydrogenation techniques. The scalability of these methods allows for the production of significant quantities of the compound for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxylanost-1-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxygenated derivatives.

    Reduction: Reduction reactions can convert it into other hydroxylated or deoxygenated forms.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium in liquid ammonia and catalytic hydrogenation are commonly used.

    Substitution: Various reagents, such as halogens and alkylating agents, can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various hydroxylated and oxygenated derivatives of lanosterol, which have different biological activities and applications .

Scientific Research Applications

2-Hydroxylanost-1-en-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxylanost-1-en-3-one involves its interaction with specific enzymes and molecular targets in the body. One of the key pathways is its role in the inhibition of sterol biosynthesis. The compound acts on enzymes involved in the demethylation of lanosterol, a crucial step in cholesterol biosynthesis . By inhibiting these enzymes, this compound can reduce cholesterol levels and potentially exert other biological effects.

Comparison with Similar Compounds

2-Hydroxylanost-1-en-3-one can be compared with other lanosterol derivatives, such as:

  • Lanost-8-ene-3β,32-diol
  • Lanost-7-ene-3β,32-diol
  • 3β-hydroxylanost-8-en-32-al
  • 3β-hydroxylanost-7-en-32-al

These compounds share similar structures but differ in their functional groups and biological activities.

Properties

CAS No.

6593-16-4

Molecular Formula

C30H50O2

Molecular Weight

442.7 g/mol

IUPAC Name

2-hydroxy-4,4,10,13,14-pentamethyl-17-(6-methylheptan-2-yl)-5,6,7,8,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C30H50O2/c1-19(2)10-9-11-20(3)21-14-16-30(8)23-12-13-25-27(4,5)26(32)24(31)18-28(25,6)22(23)15-17-29(21,30)7/h18-23,25,31H,9-17H2,1-8H3

InChI Key

QAQKWKVHHXVJIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)C1CCC2(C1(CCC3C2CCC4C3(C=C(C(=O)C4(C)C)O)C)C)C

Origin of Product

United States

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